molecular formula C14H12FN5O B7647868 N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrrole-3-carboxamide

N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrrole-3-carboxamide

Cat. No. B7647868
M. Wt: 285.28 g/mol
InChI Key: DHMYLMKDZUQVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrrole-3-carboxamide, commonly known as "compound X," is a novel chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a specific method and has been studied for its potential applications in various fields of research. In

Scientific Research Applications

Compound X has been studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, diabetes, and inflammation. It has also been studied for its potential use as an antifungal and antibacterial agent. Compound X has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. It has also been found to regulate blood glucose levels and reduce inflammation, making it a potential candidate for diabetes and inflammation treatment.

Mechanism of Action

The mechanism of action of compound X involves the inhibition of specific enzymes and pathways that are involved in the growth and proliferation of cancer cells, regulation of blood glucose levels, and reduction of inflammation. Compound X has been found to inhibit the activity of specific enzymes, such as protein kinase C and cyclooxygenase-2, which are involved in the growth and proliferation of cancer cells and inflammation. It has also been found to activate specific pathways, such as the AMP-activated protein kinase pathway, which is involved in the regulation of blood glucose levels.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, regulate blood glucose levels, and reduce inflammation. It has also been found to have antioxidant properties and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using compound X in lab experiments include its specificity and potency in inhibiting specific enzymes and pathways. It also has low toxicity and is well-tolerated in animal studies. However, the limitations of using compound X in lab experiments include its limited bioavailability and poor solubility in water, which can affect its effectiveness in vivo.

Future Directions

There are several future directions for research on compound X. One direction is to explore its potential applications in other fields of research, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to improve its bioavailability and solubility in water to enhance its effectiveness in vivo. Further studies are also needed to investigate its long-term safety and potential side effects.
In conclusion, compound X is a novel chemical compound that has gained significant attention in the field of scientific research. Its potential applications in cancer, diabetes, and inflammation treatment, as well as its specificity and potency in inhibiting specific enzymes and pathways, make it a promising candidate for further research. However, further studies are needed to explore its potential applications in other fields of research and improve its bioavailability and solubility in water.

Synthesis Methods

The synthesis of compound X involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 3-fluorobenzyl chloride with 1H-1,2,4-triazole-3-amine, which results in the formation of 3-fluorobenzyl-1H-1,2,4-triazole-3-amine. This intermediate product is then reacted with 3-carboxy-1H-pyrrole to form the final product, N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrrole-3-carboxamide.

properties

IUPAC Name

N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O/c15-11-3-1-2-9(6-11)7-12-17-14(20-19-12)18-13(21)10-4-5-16-8-10/h1-6,8,16H,7H2,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMYLMKDZUQVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=NC(=NN2)NC(=O)C3=CNC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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